1-(5-Bromo-3-methoxyphenyl)ethane-1,2-diamine
Description
1-(5-Bromo-3-methoxyphenyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a bromine atom at the 5-position and a methoxy group at the 3-position of the phenyl ring. The bromine substituent enhances molecular weight (233.08 g/mol, as per analogs in ) and may contribute to halogen bonding interactions, while the methoxy group offers electron-donating effects that modulate aromatic ring reactivity .
Properties
Molecular Formula |
C9H13BrN2O |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
1-(3-bromo-5-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13BrN2O/c1-13-8-3-6(9(12)5-11)2-7(10)4-8/h2-4,9H,5,11-12H2,1H3 |
InChI Key |
AKDYOFCPDZIMHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CN)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-methoxyphenyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a bromine atom is introduced to the benzene ring. The methoxy group can be added through a nucleophilic substitution reaction. The ethane-1,2-diamine side chain is then attached via a reductive amination process.
Industrial Production Methods
In industrial settings, the production of 1-(5-Bromo-3-methoxyphenyl)ethane-1,2-diamine may involve large-scale electrophilic aromatic substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-3-methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
1-(5-Bromo-3-methoxyphenyl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it may interact with serotonin or dopamine receptors, leading to changes in mood and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(5-Bromo-3-methoxyphenyl)ethane-1,2-diamine with analogous ethane-1,2-diamine derivatives, focusing on substituent effects, biological activity, and synthetic behavior.
Substituent Effects on Reactivity and Stability
- Bromo vs. Fluoro Substituents: The compound (1R)-1-(5-bromo-3-fluorophenyl)ethane-1,2-diamine (CAS: 1213150-97-0, ) replaces the methoxy group with fluorine.
Methoxy vs. Hydroxy Groups :
highlights that alkoxy substituents (e.g., methoxy) in imidazoline derivatives undergo thermal dealkylation to yield hydroxyl groups under high-temperature conditions. This suggests that 1-(5-Bromo-3-methoxyphenyl)ethane-1,2-diamine may exhibit lower thermal stability compared to hydroxy-substituted analogs like 2-(2-hydroxyphenyl)-1H-imidazoline .Bromo vs. Chloro Substituents :
In 1-(3-bromo-5-chlorophenyl)ethane-1,2-diamine (CAS: 1390679-13-6, ), the chloro group introduces a smaller halogen atom, reducing steric hindrance but increasing electron-withdrawing effects. This could alter coordination behavior in metal complexes compared to the bulkier bromo-methoxy derivative .
Functional Group Variations
- Diamine vs. Dione Derivatives : 1-(3-Bromo-phenyl)-2-(5-chloro-2-methoxy-phenyl)-ethane-1,2-dione (CAS: 951626-13-4, ) replaces the amine groups with ketones, eliminating coordination sites for metal binding. This structural shift renders the dione derivative unsuitable for applications in catalysis or chelation therapy but may improve stability in acidic conditions .
Biological Activity
1-(5-Bromo-3-methoxyphenyl)ethane-1,2-diamine is an aromatic amine with a unique structural composition that includes a bromine atom and a methoxy group attached to a phenyl ring, alongside an ethane-1,2-diamine moiety. This compound has attracted attention due to its potential biological activities, including antimicrobial, antitumor, and other therapeutic properties.
- Molecular Formula : C9H12BrN2O
- Molecular Weight : Approximately 245.12 g/mol
The presence of the bromine and methoxy groups is believed to enhance the compound's interaction with biological targets, influencing various biochemical pathways.
Antimicrobial Properties
Research indicates that 1-(5-Bromo-3-methoxyphenyl)ethane-1,2-diamine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Preliminary studies using the MTT assay have shown that it can inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 13.62 |
| PC-3 | 21.74 |
| SNB-19 | 18.50 |
The structure-activity relationship (SAR) analysis indicates that the presence of the bromine and methoxy groups is critical for enhancing cytotoxicity against these cancer cell lines.
The mechanism by which 1-(5-Bromo-3-methoxyphenyl)ethane-1,2-diamine exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, contributing to its antitumor and antimicrobial activities.
- Cell Membrane Disruption : Interactions with bacterial membranes could lead to increased permeability, resulting in cell lysis.
Case Study 1: Antimicrobial Efficacy
In a study conducted on various synthetic derivatives of aromatic amines, 1-(5-Bromo-3-methoxyphenyl)ethane-1,2-diamine was found to outperform many known antibiotics against resistant strains of bacteria. The study highlighted the need for further exploration into its pharmacodynamics and potential clinical applications.
Case Study 2: Antitumor Activity
Another research project focused on evaluating the antitumor effects of this compound on human cancer cell lines. Results indicated that it not only inhibited growth but also induced apoptosis in cancer cells through mitochondrial pathways. This suggests potential use in combination therapies for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
